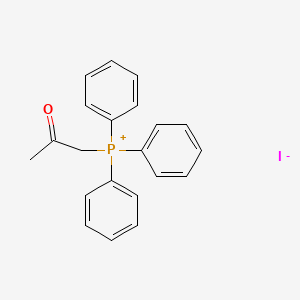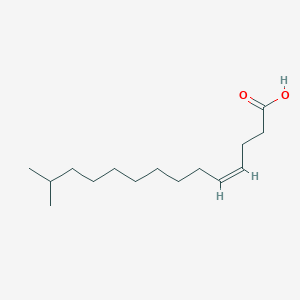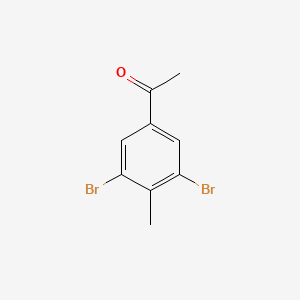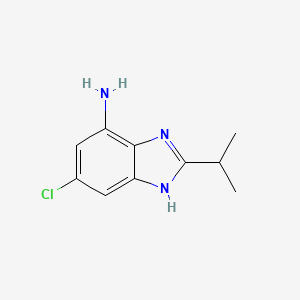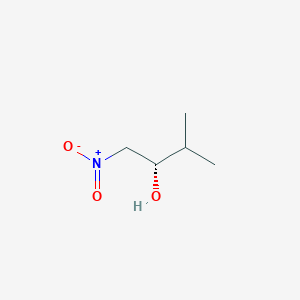
2-Butanol, 3-methyl-1-nitro-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methyl-1-nitrobutan-2-ol is an organic compound with the molecular formula C5H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-nitrobutan-2-ol typically involves the nitration of a suitable precursor. One common method is the nitration of (S)-3-Methyl-2-butanol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Methyl-1-nitrobutan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the selectivity and yield of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Methyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes or carboxylic acids.
Reduction: Amines.
Substitution: Halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-3-Methyl-1-nitrobutan-2-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Methyl-1-nitrobutan-2-ol: The enantiomer of (S)-3-Methyl-1-nitrobutan-2-ol, which has similar chemical properties but different biological activities due to its different spatial arrangement.
3-Methyl-2-nitrobutanol: A structural isomer with the nitro group attached to a different carbon atom, leading to different reactivity and applications.
2-Nitro-1-butanol: Another nitro alcohol with a different carbon chain length and position of the nitro group.
Uniqueness
(S)-3-Methyl-1-nitrobutan-2-ol is unique due to its specific chiral configuration, which can lead to different interactions with biological molecules compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and in the development of chiral drugs and catalysts.
Propiedades
Número CAS |
197857-06-0 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2S)-3-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
Clave InChI |
KJTQHXTUICAYHG-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)[C@@H](C[N+](=O)[O-])O |
SMILES canónico |
CC(C)C(C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
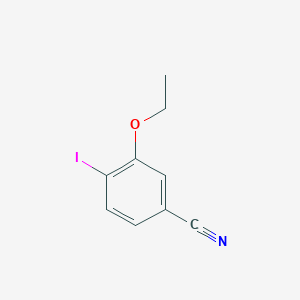
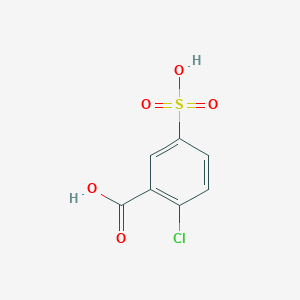
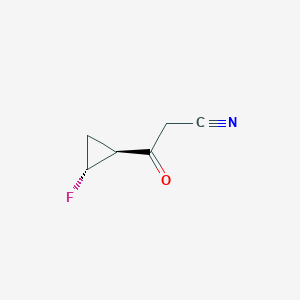
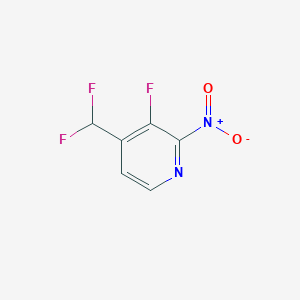

![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
